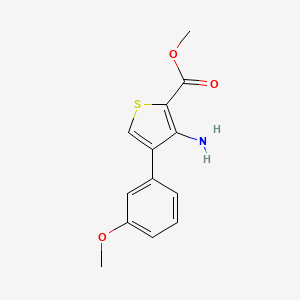

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

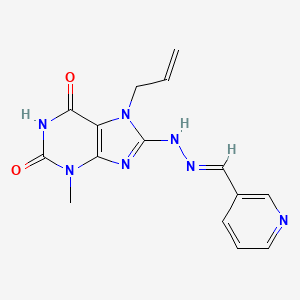

“Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate” is a chemical compound with the linear formula C13H13NO3S . It is a solid substance .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringNC1=C(C(OC)=O)SC=C1C(C=C2)=CC=C2OC . Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 263.31 .Scientific Research Applications

Anti-Proliferative Activity and Tumor Selectivity

Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate and its derivatives exhibit pronounced anti-proliferative activity and selectivity towards certain tumor cell types. Simplification of the molecule by replacing the 4-methoxyphenyl moiety with an alkyl chain has led to derivatives showing significant anti-proliferative activity in the mid-nanomolar range, with 500- to 1000-fold tumor cell selectivity. These compounds preferentially inhibited the proliferation of specific tumor cells, including T-lymphoma, prostate, kidney, and hepatoma tumor cells, while being virtually inactive against other tumor cell lines like B-lymphoma and cervix carcinoma cells. Notably, the prototype drug 3j, containing a 5-heptyl chain, elicited a cytotoxic, rather than cytostatic activity, indicating its potential utility in cancer therapy. The unusual tumor selectivity could not be attributed to differential uptake or efflux of the drug by sensitive versus resistant tumor cells. Observations revealed pronounced uptake of the drug in the cytoplasm, no visible appearance in the nucleus, and predominant localization in the endoplasmic reticulum, offering insights into the intracellular localization and molecular target of the 5-substituted thiophene derivatives (Thomas et al., 2017).

Synthesis and Structural Elucidation of Derivatives

Another study focused on the synthesis and structural elucidation of novel thiophene and benzothiophene derivatives to produce cyclized systems with potential anti-proliferative activity. The reactivity of these derivatives towards different chemical reagents was explored, leading to the creation of 21 compounds evaluated as anti-cancer agents. Among these, specific compounds demonstrated significant activity against three tumor cell lines (MCF-7, NCI-H460, SF-268) and a normal fibroblast human cell line (WI-38) compared to the anti-proliferative effects of the reference control doxorubicin. This indicates the potential of these synthesized derivatives in the development of new therapeutic agents (Mohareb et al., 2016).

Biologically Active Thiophene-3-Carboxamide Derivatives

Thiophene-3-carboxamide derivatives were found to exhibit antibacterial and antifungal activities. The structural analysis of these compounds revealed the importance of the molecular conformation and intramolecular hydrogen bonds in their biological activity. The positioning of the m-toluidine and p-toluidine rings in relation to the thiophene rings, as well as the presence of specific intermolecular and intramolecular interactions, were crucial for their biological properties (Vasu et al., 2005).

Safety and Hazards

“Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate” is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye/face protection .

Future Directions

The future directions for the study and application of “Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate” and similar thiophene derivatives could involve further exploration of their synthesis methods, chemical properties, and biological activities. Given the wide range of properties and applications of thiophene derivatives, they could play a vital role in various fields, including medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Mode of Action

Many thiophene derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific information on the target and mode of action of “Methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate”, it’s difficult to predict the exact biochemical pathways it might affect .

Pharmacokinetics

The presence of the methoxy group and carboxylate ester could potentially influence its absorption and distribution .

properties

IUPAC Name |

methyl 3-amino-4-(3-methoxyphenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-16-9-5-3-4-8(6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWVKKQZLDZAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=C2N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)

![furan-2-yl(7-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B2577923.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)

![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)

![3-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2577942.png)